3-Fluoro-2-(trifluoromethyl)pyridine CAS number 886510-21-0
3-Fluoro-2-(trifluoromethyl)pyridine CAS number 886510-21-0
An In-depth Technical Guide to 3-Fluoro-2-(trifluoromethyl)pyridine (CAS: 886510-21-0)
Abstract
This technical guide provides a comprehensive overview of 3-Fluoro-2-(trifluoromethyl)pyridine, CAS Number 886510-21-0, a critical building block for the pharmaceutical and agrochemical industries. The strategic placement of both a fluorine atom and a trifluoromethyl group on the pyridine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and crop protection science. This document delves into the compound's properties, outlines plausible synthetic strategies, analyzes its characteristic reactivity profile, and explores its applications. The content is structured to provide researchers, medicinal chemists, and process development scientists with actionable insights and a robust technical foundation for utilizing this versatile fluorinated heterocycle.
Introduction: The Ascendancy of Fluorinated Pyridines
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal and agrochemical design.[1][2] Fluorine and fluorine-containing moieties, such as the trifluoromethyl (CF₃) group, can profoundly alter a molecule's conformational preferences, metabolic stability, lipophilicity, and binding affinity for biological targets.[3][4] The trifluoromethyl group, in particular, is a strong electron-withdrawing group that can significantly impact the electronic character of an aromatic system.[1]
Pyridine rings are ubiquitous scaffolds in pharmaceuticals and agrochemicals.[5][6] The combination of these two motifs in trifluoromethylpyridine (TFMP) derivatives has led to the development of numerous successful commercial products.[1][6] 3-Fluoro-2-(trifluoromethyl)pyridine is a distinct isomer within this class, offering a specific substitution pattern that presents unique opportunities for derivatization and molecular design. Its structure positions two potent electron-withdrawing groups adjacent to the nitrogen atom, creating a highly electron-deficient ring system with a distinct reactivity profile that is invaluable for the synthesis of complex molecular targets.
Physicochemical Properties and Safety Data
A thorough understanding of a reagent's physical properties and safety requirements is paramount for its effective and safe utilization in a laboratory or industrial setting.
Key Physicochemical Data
The essential properties of 3-Fluoro-2-(trifluoromethyl)pyridine are summarized below.
| Property | Value | Source(s) |
| CAS Number | 886510-21-0 | [7] |
| Molecular Formula | C₆H₃F₄N | [7] |
| Molecular Weight | 165.09 g/mol | |
| Form | Liquid | |
| Density | 1.384 g/mL at 25 °C | |
| Refractive Index (n20/D) | 1.409 | |
| Flash Point | 47.8 °C (118.0 °F) | |
| MDL Number | MFCD08437598 |
Safety and Handling Information
This compound is classified as hazardous and requires careful handling in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE).
| Hazard Classification | Code(s) |
| Signal Word | Danger |
| GHS Hazard Statements | H226, H301, H315, H319, H335 |
| Description | Flammable liquid and vapor. Toxic if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. |
| Storage Class | 3 (Flammable liquids) |
Data sourced from Sigma-Aldrich.[8]
Synthesis and Mechanistic Considerations
The synthesis of multi-substituted trifluoromethylpyridines can be approached through several strategic routes. The two most common industrial methods involve either the construction of the pyridine ring from a trifluoromethyl-containing building block or the introduction of the CF₃ group onto a pre-existing pyridine ring, often via a trichloromethyl precursor.[1]
A plausible laboratory-scale synthesis for 3-Fluoro-2-(trifluoromethyl)pyridine could involve a multi-step sequence starting from a readily available picoline derivative, leveraging halogenation and halogen exchange (Halex) reactions.
Caption: Plausible synthetic workflow for 3-Fluoro-2-(trifluoromethyl)pyridine.
Exemplary Protocol: Step 3 - Nucleophilic Fluorination
This protocol describes the final fluorination step, a critical transformation that leverages the electron-deficient nature of the intermediate to facilitate nucleophilic aromatic substitution (SNAr).
Disclaimer: This is a representative, theoretical protocol. All laboratory work should be conducted with a full risk assessment and appropriate safety measures.
-
Reactor Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser under an inert atmosphere (Nitrogen or Argon), and a thermocouple for temperature monitoring.
-
Reagent Charging: The flask is charged with anhydrous potassium fluoride (KF, 3.0 equivalents), a phase-transfer catalyst such as tetrabutylammonium chloride (0.1 equivalents), and a high-boiling point polar aprotic solvent (e.g., sulfolane or N,N-dimethylformamide).
-
Initiation: The mixture is heated to 150-180 °C with vigorous stirring to create a fine slurry of the fluoride salt.
-
Substrate Addition: 2-Chloro-3-(trifluoromethyl)pyridine (1.0 equivalent) is added dropwise to the heated mixture over 30 minutes. The causality here is critical: the electron-withdrawing trifluoromethyl group and the pyridine nitrogen activate the C2-position, making the displacement of the chloride by fluoride kinetically favorable.
-
Reaction Monitoring: The reaction is maintained at temperature and monitored for completion (typically 8-24 hours) by gas chromatography (GC) or thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The solution is washed several times with water to remove the inorganic salts and the polar solvent.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified via fractional vacuum distillation to yield 3-Fluoro-2-(trifluoromethyl)pyridine as a clear liquid. The self-validating nature of this protocol lies in the clear separation of the product from starting material and byproducts, verifiable by GC-MS and NMR analysis.
Spectroscopic and Analytical Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The unique electronic environment of each nucleus in 3-Fluoro-2-(trifluoromethyl)pyridine gives rise to a distinct and predictable spectral signature.
Caption: Key structural features and their expected NMR correlations.
Predicted Spectral Data
| Technique | Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Couplings (J, Hz) |
| ¹H NMR | H-4 | 7.8 - 8.0 | dd | ³J(H-H), ⁴J(H-F) |
| H-5 | 7.4 - 7.6 | m | ³J(H-H) | |
| H-6 | 8.4 - 8.6 | d | ³J(H-H) | |
| ¹³C NMR | C-2 | 145 - 150 (q) | qd | ¹J(C-F), ²J(C-F) |
| C-3 | 155 - 160 (d) | d | ¹J(C-F) | |
| C-4 | 125 - 130 (d) | d | ²J(C-F) | |
| C-5 | 122 - 125 | s | - | |
| C-6 | 140 - 145 (d) | d | ⁴J(C-F) | |
| CF₃ | 120 - 125 (q) | q | ¹J(C-F) | |
| ¹⁹F NMR | F-3 | -120 to -130 | m | ⁴J(F-F), J(F-H) |
| CF₃ | -65 to -70 | d | ⁴J(F-F) |
Note: Predicted values are estimates based on analogous structures and established principles of NMR spectroscopy. Actual experimental values may vary.
Reactivity and Synthetic Utility
The synthetic value of 3-Fluoro-2-(trifluoromethyl)pyridine stems from its engineered reactivity. The combined electron-withdrawing effects of the C3-fluoro substituent, the C2-trifluoromethyl group, and the pyridine nitrogen atom render the ring highly electron-deficient (π-deficient).
This electronic profile dictates its reactivity:
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Deactivated for Electrophilic Aromatic Substitution (SEAr): Reactions like nitration or Friedel-Crafts are generally unfavorable.
-
Activated for Nucleophilic Aromatic Substitution (SNAr): The positions para (C6) and ortho (C4) to the nitrogen and influenced by the activating groups are highly susceptible to attack by nucleophiles (e.g., amines, alkoxides, thiols). This is the primary mode of synthetic utility for this building block.
-
Acidity of Ring Protons: The electron deficiency increases the acidity of the remaining ring protons, facilitating directed ortho-metalation (DoM) or deprotonation, particularly at the C4 position if a suitable directing group is present or under strong base conditions.
Caption: Reactivity map illustrating primary synthetic transformations.
Applications in Medicinal and Agrochemical Chemistry
While specific drugs containing the exact 3-Fluoro-2-(trifluoromethyl)pyridine scaffold are not prominently cited, numerous approved products utilize closely related 2-(trifluoromethyl)pyridine and 3-fluoropyridine cores. These examples authoritatively ground the value proposition of this building block.
-
Improving Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it resistant to metabolic oxidation by cytochrome P450 enzymes. Incorporating fluorine at a metabolically labile position can increase a drug's half-life and bioavailability.[4][9]
-
Modulating pKa: The strong electron-withdrawing nature of the F and CF₃ groups lowers the pKa of the pyridine nitrogen. This modification can be crucial for optimizing a drug's solubility, cell permeability, and interaction with its target protein by altering its ionization state at physiological pH.
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Enhancing Binding Affinity: The fluorine atom can participate in favorable electrostatic interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing the potency of the drug candidate.[4]
For example, the FDA-approved NNRTI drug Doravirine incorporates a 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine fragment, demonstrating the clinical relevance of this substitution pattern in complex drug molecules.[3][4] In agrochemicals, compounds like Fluazifop-butyl and Flazasulfuron highlight the efficacy of the trifluoromethylpyridine motif in creating potent and selective herbicides.[1]
Caption: Impact of fluorination on drug properties.
Conclusion
3-Fluoro-2-(trifluoromethyl)pyridine (CAS 886510-21-0) is more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its carefully arranged substituents create a highly activated, electronically distinct heterocyclic core. This guide has detailed its physical and safety properties, provided a framework for its synthesis and characterization, and analyzed the logic of its reactivity. For researchers in drug discovery and agrochemical development, this building block offers a reliable and powerful entry point for accessing novel chemical space, with the potential to systematically enhance the metabolic stability, potency, and overall viability of new chemical entities.
References
-
Synthesis of Some Fluorinated Pyridines Using Tetrabutylammonium Fluoride. Taylor & Francis Online. [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. ACS Publications. [Link]
-
Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. MDPI. [Link]
-
Facile Rh(III)-Catalyzed Synthesis of Fluorinated Pyridines. PMC - NIH. [Link]
-
New method for introducing fluorinated components into molecules. Universität Münster. [Link]
-
Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
2-Fluoro-3-(trifluoromethyl)pyridine | C6H3F4N. PubChem. [Link]
-
Exploring the Synthesis and Applications of Trifluoromethylpyridine Derivatives. Ningbo Inno Pharmchem Co.,Ltd. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]
- 3-chloro-2-fluoro-5-(trifluoromethyl) pyridine.
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. [Link]
-
FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. MDPI. [Link]
-
Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. PubMed Central. [Link]
-
Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New method for introducing fluorinated components into molecules [uni-muenster.de]
- 6. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 7. calpaclab.com [calpaclab.com]
- 8. 886510-21-0 | 3-Fluoro-2-(trifluoromethyl)pyridine | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 9. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
